molecular formula C15H11N5OS2 B2672608 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide CAS No. 1904411-59-1

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2672608
CAS No.: 1904411-59-1
M. Wt: 341.41
InChI Key: BONCIVGSXHCKDF-UHFFFAOYSA-N
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Description

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • Triazolo-pyridazine backbone: A bicyclic system combining a 1,2,4-triazole and pyridazine ring, which enhances π-π stacking interactions with biological targets.
  • Thiophene substituents: A thiophen-3-yl group at the 6-position of the pyridazine ring and a thiophene-2-carboxamide moiety at the 3-position via a methyl linker.

Properties

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS2/c21-15(12-2-1-6-23-12)16-8-14-18-17-13-4-3-11(19-20(13)14)10-5-7-22-9-10/h1-7,9H,8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONCIVGSXHCKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another method includes the dehydrative cyclization of hydrazinecarbothioamides in the presence of basic media such as sodium hydroxide or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Applications

The compound's structural features suggest a wide range of pharmacological activities. Research indicates that derivatives of triazoles, including this compound, exhibit numerous biological properties:

1.1 Antimicrobial Activity

  • Antibacterial Properties : The compound has shown promising results against various bacterial strains. Studies have indicated that triazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

1.2 Antifungal Activity

  • Triazole derivatives are known for their antifungal properties. Research has highlighted their efficacy against fungi such as Candida albicans and Aspergillus fumigatus, suggesting potential applications in treating fungal infections .

1.3 Anticancer Potential

  • The compound's ability to inhibit tumor growth has been investigated in various cancer cell lines. Similar triazole derivatives have shown significant cytotoxic effects against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells . Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer progression .

Agricultural Applications

The bioactivity of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide extends beyond medicinal chemistry into agriculture:

2.1 Pesticidal Properties

  • Compounds containing triazole rings have been reported to possess pesticidal activities. They can act as effective agents against phytopathogenic bacteria and fungi, making them valuable in crop protection . For instance, certain derivatives have been found to be effective against Xanthomonas oryzae, a significant pathogen in rice crops .

Material Science Applications

The unique chemical structure of this compound also opens avenues for applications in material science:

3.1 Supramolecular Chemistry

  • The ability of thiophene and triazole derivatives to form strong intermolecular interactions makes them suitable for supramolecular assemblies. These materials can be used in the development of advanced materials with specific electronic or optical properties .

3.2 Polymer Science

  • Triazole-containing compounds are being explored for their potential use in creating polymers with enhanced thermal stability and mechanical properties. Their incorporation into polymer matrices could lead to materials with improved performance characteristics .

Summary of Research Findings

Application Area Key Findings
MedicinalAntibacterial and antifungal activities; anticancer potential against various cell lines; interaction with key biological targets
AgriculturalEffective against phytopathogenic bacteria; potential as pesticides
Material ScienceApplications in supramolecular chemistry and polymer development

Mechanism of Action

The mechanism of action of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase, blocking their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site .

Comparison with Similar Compounds

Triazolo-Pyridazine Derivatives

Compounds sharing the [1,2,4]triazolo[4,3-b]pyridazine core but differing in substituents:

  • Ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate : Features a benzoyl group and chloro substituent. The chloro atom increases electrophilicity, while the glycinate ester enhances solubility compared to the thiophene-based target compound .
  • N-methylfuran-3-carboxamide derivatives (e.g., 97c–97e) : Replace thiophene with furan, reducing sulfur-mediated interactions but improving metabolic stability .

Table 1: Structural and Functional Comparisons

Compound Core Structure Key Substituents Solubility (Predicted) Potential Activity
Target Compound Triazolo-pyridazine Thiophen-3-yl, thiophene-2-carboxamide Moderate (logP ~3.2) Kinase inhibition
Ethyl N-benzoyl-glycinate derivative Triazolo-pyridazine Chloro, benzoyl, glycinate High (logP ~1.8) Anticancer
N-methylfuran-3-carboxamide (97c) Furan-carboxamide Furan, hydrazinyl Moderate (logP ~2.5) Antimicrobial

Thiophene Carboxamide Derivatives

Compounds with thiophene-carboxamide motifs but distinct cores:

  • N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) : Retains the thiophene-carboxamide group but lacks the triazolo-pyridazine core. The hydrazinyl side chain may confer chelation properties for metal-binding targets .
  • [3-(Propan-2-ylcarbamoyl)thiophen-2-yl]acetyl azide (60a) : Incorporates an acyl azide group, enabling click chemistry applications, unlike the target compound’s methyl-linked carboxamide .

Key Differences :

  • The triazolo-pyridazine core in the target compound provides rigid planar geometry, favoring ATP-binding pocket interactions in kinases.
  • Hydrazide/azide derivatives (e.g., 98b, 60a) exhibit greater synthetic versatility but lower metabolic stability due to reactive functional groups .

Triazolo-Pyrazine Derivatives

Compounds with related triazolo-fused systems but pyrazine instead of pyridazine:

  • N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide: Features a pyrrolo-triazolo-pyrazine core with sulfonamide and cyclobutyl groups.
  • (S)-1-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine : Contains a chiral pyrrolidine-sulfonyl group, improving blood-brain barrier penetration compared to the thiophene-based target compound .

Activity Implications :

  • Pyrazine-based analogs may exhibit stronger CNS activity due to improved lipophilicity and stereochemical specificity.
  • The target compound’s thiophene groups likely favor peripheral tissue targeting over CNS applications.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis requires multi-step annulation and functionalization, similar to triazolo-pyridazine derivatives in but more complex than acyl azide analogs in .
  • Biological Performance : Thiophene substituents in the target compound balance lipophilicity and hydrogen-bonding capacity, making it a candidate for kinase inhibitors. In contrast, pyrazine-based derivatives () may excel in neurology due to sulfonamide groups .
  • Optimization Potential: Hybridizing the target compound’s thiophene motifs with pyrazine cores or hydrazide side chains could yield derivatives with enhanced selectivity and pharmacokinetics.

Biological Activity

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Triazolo-pyridazine core : This core structure is known for its biological activity.
  • Thiophene moiety : Contributes to the compound's pharmacological properties.
  • Carboxamide group : Enhances solubility and bioavailability.

The molecular formula is C15H11N7OSC_{15}H_{11}N_{7}OS with a molecular weight of approximately 337.36 g/mol.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, influencing various biological pathways. Key mechanisms include:

  • Kinase Inhibition : Similar compounds have demonstrated inhibitory effects on kinases involved in cancer progression.
  • Antimicrobial Activity : The structure suggests potential interactions with bacterial enzymes or receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of triazolo-pyridazine have shown promising anti-tumor activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These results indicate that the compound could serve as a potential c-Met kinase inhibitor, which plays a crucial role in tumor growth and metastasis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that related compounds exhibit significant antibacterial and antifungal activities, making them candidates for further investigation in treating infections .

Anti-inflammatory and Analgesic Effects

Compounds with similar structural motifs have been associated with anti-inflammatory and analgesic effects. They are believed to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Case Studies

  • Antitumor Activity Study : A study demonstrated that the derivative exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines with low IC50 values, indicating high potency .
  • Antimicrobial Evaluation : Another study highlighted the broad-spectrum antimicrobial activity of thiophene-linked triazoles against various pathogens, suggesting their potential use in antibiotic development .

Q & A

Basic: What synthetic strategies are commonly employed for constructing the triazolopyridazine core in this compound?

The triazolopyridazine core is typically synthesized via cyclocondensation reactions. For example, derivatives of thiophene-2-carboxamide have been prepared by reacting hydrazine derivatives with appropriate carbonyl precursors under reflux conditions in ethanol or DMF. Cyclization steps often involve aromatic aldehydes or ketones to form the fused triazolo-pyridazine system. Key steps include controlling reaction time (e.g., 7–20 hours) and solvent selection (ethanol, acetonitrile) to optimize yields (64–76%) and purity .

Methodological Tip : Monitor reaction progress via TLC or HPLC. Post-reaction, isolate products through crystallization (ethanol/water mixtures) and characterize using melting point analysis and spectroscopic methods .

Basic: How are spectroscopic techniques (IR, NMR, MS) utilized to confirm the structure of this compound?

  • IR Spectroscopy : Identifies functional groups such as NH (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=N (1600–1650 cm⁻¹). Thiophene C-S-C stretching (600–700 cm⁻¹) is also critical for structural validation .
  • NMR : ¹H-NMR resolves methylene protons (δ 3.5–4.5 ppm for CH₂ groups in triazolopyridazine) and thiophene protons (δ 6.8–7.5 ppm). ¹³C-NMR confirms carbonyl carbons (δ 165–170 ppm) and aromatic carbons .
  • Mass Spectrometry : ESI-MS or HRMS identifies molecular ion peaks (e.g., M⁺ at m/z 378.359 for analogs) and fragmentation patterns .

Data Contradiction Example : Discrepancies in melting points (e.g., 160–162°C vs. 180–182°C for similar derivatives) may arise from polymorphic forms or solvent impurities. Re-crystallize in alternative solvents (DMF/H₂O) to resolve .

Advanced: How can regioselectivity challenges during cyclization be addressed?

Regioselectivity in triazolopyridazine formation is influenced by electronic and steric factors. For example, iodine and triethylamine in DMF can promote cyclization by stabilizing intermediates via halogen bonding or base-mediated deprotonation. Computational tools (DFT) or substituent-directed strategies (e.g., electron-withdrawing groups on thiophene) can guide reaction pathways .

Experimental Design : Use substituent mapping (e.g., nitro vs. methoxy groups on aryl aldehydes) to compare cyclization outcomes. Monitor intermediates via LC-MS .

Advanced: What in vitro assays are suitable for evaluating biological activity, and how are conflicting bioactivity data resolved?

  • Antimicrobial Assays : Broth microdilution (MIC values) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination) .
  • Contradiction Analysis : Conflicting results (e.g., high in vitro activity but low solubility) may stem from aggregation artifacts. Validate via dynamic light scattering (DLS) or modify solubility via prodrug strategies (e.g., esterification of carboxamide groups) .

Advanced: How is molecular docking employed to predict target interactions for this compound?

Docking studies (e.g., AutoDock Vina) model interactions with enzymes like GSK-3β. Key steps:

Prepare the ligand (protonation states, energy minimization).

Define the binding site (crystal structure PDB: 1I09).

Analyze binding poses for hydrogen bonds (e.g., between carboxamide and Arg141) and hydrophobic contacts (thiophene with Phe67). Validate via MD simulations .

Data Interpretation : Low docking scores may indicate off-target effects. Cross-validate with mutagenesis or SPR binding assays .

Basic: What safety precautions are recommended for handling this compound?

While specific hazard data for this compound is limited, analogs with triazolopyridazine cores are generally classified as low-risk. Standard precautions include:

  • Use of PPE (gloves, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Dispose of waste via approved chemical disposal protocols .

Advanced: How can synthetic yields be improved for large-scale preparation?

  • Catalysis : Employ Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to introduce thiophene groups efficiently .
  • Solvent Optimization : Switch to DMF or THF for better solubility of intermediates.
  • Process Monitoring : Use inline FTIR to track reaction completion and minimize byproducts .

Advanced: What strategies mitigate metabolic instability in preclinical studies?

  • Structural Modifications : Introduce fluorine atoms or methyl groups to block CYP450 oxidation sites.
  • Prodrug Design : Convert carboxamide to ester derivatives for improved bioavailability .

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